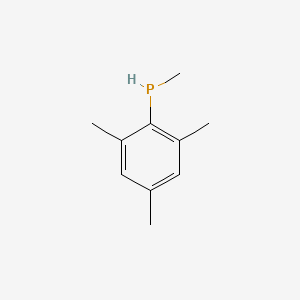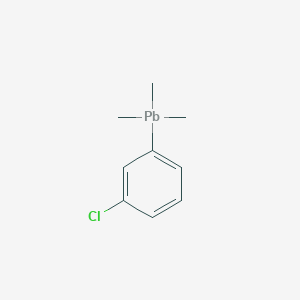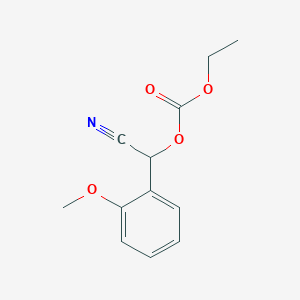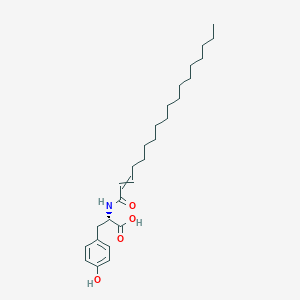
Methyl(2,4,6-trimethylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2,4,6-trimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphine group attached to a methyl-substituted aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(2,4,6-trimethylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with methylphosphonous dichloride under an inert atmosphere . The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes .
Aplicaciones Científicas De Investigación
Methyl(2,4,6-trimethylphenyl)phosphane has several scientific research applications:
Mecanismo De Acción
The mechanism by which methyl(2,4,6-trimethylphenyl)phosphane exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrates .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4,6-trimethylphenyl)phosphine: Similar in structure but with two aromatic rings attached to the phosphine group.
Tris(2,4,6-trimethylphenyl)phosphine: Contains three aromatic rings, providing different steric and electronic properties.
Uniqueness
Methyl(2,4,6-trimethylphenyl)phosphane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methyl groups provide steric hindrance, influencing the compound’s behavior in catalytic processes and making it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
502966-91-8 |
|---|---|
Fórmula molecular |
C10H15P |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
methyl-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C10H15P/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 |
Clave InChI |
SODPRMNFXALJKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)PC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)

![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)

![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)


